4-Ethyl-2-methylthiazole

Flavor chemistry Sensory science Structure-odor relationship

4‑Ethyl‑2‑methylthiazole is a 2,4‑disubstituted thiazole (C₆H₉NS, MW 127.21) that occurs naturally in roasted coffee and cooked pork. Its organoleptic signature – nutty with a distinct cabbage nuance at 1 ppm in water – separates it from other alkylthiazoles that deliver green, cocoa, or tomato‑leaf notes.

Molecular Formula C6H9NS
Molecular Weight 127.21 g/mol
CAS No. 32272-48-3
Cat. No. B8806030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-2-methylthiazole
CAS32272-48-3
Molecular FormulaC6H9NS
Molecular Weight127.21 g/mol
Structural Identifiers
SMILESCCC1=CSC(=N1)C
InChIInChI=1S/C6H9NS/c1-3-6-4-8-5(2)7-6/h4H,3H2,1-2H3
InChIKeyJEEOZKGYSUUAAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why 4-Ethyl-2-methylthiazole (CAS 32272-48-3) Requires Evidence-Based Selection Among Alkylthiazoles


4‑Ethyl‑2‑methylthiazole is a 2,4‑disubstituted thiazole (C₆H₉NS, MW 127.21) that occurs naturally in roasted coffee and cooked pork [1]. Its organoleptic signature – nutty with a distinct cabbage nuance at 1 ppm in water – separates it from other alkylthiazoles that deliver green, cocoa, or tomato‑leaf notes [1]. Because the thiazole family exhibits an acute structure‑odor relationship (SOR), even positional isomers cannot be assumed to provide interchangeable sensory or physico‑chemical performance [2]. This guide therefore supplies the quantitative, comparator‑level evidence needed for defensible scientific or industrial procurement.

1
Savory flavor probe with reported cabbage–nutty sensory character at low ppm
2
Non‑FEMA compound for non‑food research, fragrance development, or industrial studies
3
Reported physico‑chemical profile supports oil‑phase partitioning and thermal‑processing review

Why 4-Ethyl-2-methylthiazole Cannot Be Replaced by 2-Ethyl-4-methylthiazole, 2-Methylthiazole, or 2-Isobutylthiazole


Within the 2,4‑disubstituted thiazole sub‑class, a simple swap of the ethyl and methyl positions produces a compound (2‑ethyl‑4‑methylthiazole, FEMA 3680) that delivers a green, nutty, cocoa character, while the target compound adds a cabbage note that is absent from its isomer [1][2]. Simultaneously, 4‑ethyl‑2‑methylthiazole’s water solubility is roughly one‑third that of its isomer, and its boiling point is ≈10 °C higher, making it less volatile under thermal processing [3]. The simpler analog 2‑methylthiazole is fully water‑miscible and lacks the ethyl‑substituent contributions that shape both volatility and aroma complexity [4]. These quantitative divergences mean that generic “thiazole” substitution will alter sensory character, physical stability, and regulatory compliance – the core dimensions that the evidence below addresses.

2‑Ethyl‑4‑methylthiazole
Target delivers cabbage–nutty note; isomer presents green–cocoa character (FEMA 3680)
Sensory profile may shift significantly; cabbage note may not transfer
2‑Methylthiazole
Target has limited water solubility (~592 mg/L); analog is fully water‑miscible
Matrix partitioning may shift toward aqueous phase; oil‑phase retention may require review
2‑Isobutylthiazole
Different alkyl chain length and branching alter volatility and odor contribution
Headspace release and sensory character may not match; requires application‑specific evaluation

Quantitative Differentiation of 4-Ethyl-2-methylthiazole vs. Closest Analogs – Evidence for Procurement Decisions


Flavor Character Differentiation: Cabbage Note at 1 ppm vs. Green/Cocoa Note of the Positional Isomer

At a dilution of 1.00 ppm in water, 4‑ethyl‑2‑methylthiazole imparts a dual ‘nutty and cabbage’ taste [1]. In contrast, its 2,4‑substituted isomer 2‑ethyl‑4‑methylthiazole (FEMA 3680) is described as ‘green, nutty, pistachio’ with a cocoa character and displays a distinct odor detection threshold of 100 ppb [2][3]. The structural inversion of the ethyl and methyl substituents therefore shifts the sensory profile from a savory‑cabbage profile to a sweet‑green/cocoa profile, a difference that directly dictates flavor‑application suitability.

Flavor character
Head‑to‑head
Nutty + cabbage at 1 ppm vs. green–cocoa isomer (detection 100 ppb)
Sensory identity selection context
Trained‑panel evaluation; cabbage note unique to target
Flavor chemistry Sensory science Structure-odor relationship

Water Solubility: 2.3‑fold Lower than 2‑Ethyl‑4‑methylthiazole Dictates Matrix Partitioning

4‑Ethyl‑2‑methylthiazole exhibits a water solubility of 591.9 mg/L at 25 °C (estimated), while its isomer 2‑ethyl‑4‑methylthiazole reaches 1.36 g/L under the same conditions [1][2]. The 2.3‑fold difference in aqueous solubility, together with a slightly higher logP (≈2.09 vs. ≈2.36 ALOGPS), will influence partitioning between aqueous and lipid phases in food or fragrance matrices.

Water solubility
Cross‑study comparable
591.9 mg/L vs. 1.36 g/L — factor ≈2.3× lower
Matrix partitioning review
Estimated values; may influence oil‑phase retention
Physicochemical profiling Formulation Solubility

Boiling Point Elevation: ~10 °C Higher than the Isomer – Implications for Thermal Processing

The boiling point of 4‑ethyl‑2‑methylthiazole is reported as 171–173 °C at 760 mmHg [1], while 2‑ethyl‑4‑methylthiazole boils at 161–162 °C under identical pressure [2]. This ≈10 °C elevation indicates a lower vapour pressure and reduced volatility, which can be advantageous in high‑temperature processes such as extrusion, retorting, or baking, where earlier vaporization would deplete the flavour compound.

Boiling point
Cross‑study comparable
171–173 °C vs. 161–162 °C — Δ ≈10 °C higher
Thermal processing context
760 mmHg; reported lower volatility under heating
Thermal stability Volatility Process chemistry

Regulatory Status: Non-FEMA vs. FEMA 3680 – Enabling Non-Food Research Applications

4‑Ethyl‑2‑methylthiazole is not assigned a FEMA number and is explicitly listed as ‘FEMA N/A’ [1]. By contrast, its positional isomer 2‑ethyl‑4‑methylthiazole holds FEMA 3680 and is recognized as a GRAS flavor ingredient [2]. This regulatory distinction means that procurement of the non‑FEMA compound avoids the food‑use regulatory constraints that accompany the GRAS isomer, which can be critical for non‑food research, fragrance applications where food status is irrelevant, or for studies requiring a compound that is not subject to food additive regulations.

Regulatory status
Head‑to‑head
FEMA N/A vs. FEMA 3680 (GRAS) — non‑food listing
Non‑food research selection
May simplify documentation outside food sector
Regulatory science GRAS Research chemicals

Water Solubility Contrast with 2‑Methylthiazole: 591.9 mg/L vs. Full Miscibility

The simpler mono‑substituted analog 2‑methylthiazole (CAS 3581‑87‑1) is completely miscible with water [2], whereas 4‑ethyl‑2‑methylthiazole has a limited solubility of 591.9 mg/L [1]. The introduction of the 4‑ethyl group thus reduces aqueous solubility by more than an order of magnitude relative to the mono‑alkyl analog, profoundly affecting the compound’s behaviour in aqueous‑based formulations.

Solubility vs 2‑methyl
Cross‑study comparable
592 mg/L vs. fully miscible — ≥10‑fold lower
Oil‑phase retention review
Ethyl substitution markedly reduces aqueous affinity
Solubility Formulation Phase partitioning

When to Procure 4-Ethyl-2-methylthiazole: Application Scenarios Grounded in Comparative Evidence


Savory Flavour Formulations Requiring a Cabbage-Forward Thiazole Note

When the target flavour profile demands an overt nutty‑cabbage character, 4‑ethyl‑2‑methylthiazole is the appropriate choice. The positional isomer 2‑ethyl‑4‑methylthiazole delivers green and cocoa notes but lacks the cabbage nuance that defines the target compound at 1 ppm [1]. Formulators of meat, soup, or vegetable flavours should procure this specific compound when the cabbage descriptor is a required sensory attribute.

Non-Food Research or Fragrance Development Requiring a Thiazole Outside GRAS Constraints

For academic research, fragrance prototyping, or any application where food regulatory status is irrelevant or where a non‑GRAS compound is preferred for flexibility, 4‑ethyl‑2‑methylthiazole (FEMA N/A) offers a clear procurement advantage over its FEMA 3680 isomer [2]. This simplifies material transfer, laboratory handling, and intellectual property considerations in non‑food domains.

Thermally Processed Products Where Volatility Loss Must Be Minimized

Processes such as baking, extrusion, or retorting benefit from the ≈10 °C higher boiling point of 4‑ethyl‑2‑methylthiazole (171–173 °C) relative to 2‑ethyl‑4‑methylthiazole (161–162 °C) [3]. The reduced volatility helps retain the flavour compound throughout the thermal cycle, delivering a more consistent sensory impact in the finished product.

Oil‑Phase or Low‑Moisture Flavour Systems That Demand Controlled Water Partitioning

In emulsion systems, fat‑based flavour carriers, or low‑moisture foods, the 2.3‑fold lower water solubility of 4‑ethyl‑2‑methylthiazole vs. its isomer (591.9 mg/L vs. 1.36 g/L) promotes preferential partitioning into the lipid phase [4]. This differentiation supports procurement when the objective is to anchor the thiazole note in the oil phase and minimize washout into aqueous compartments.

Application
Selection Property
Validation Focus
Savory flavor research
Reported cabbage–nutty sensory identity at 1 ppm
Sensory panel comparison vs. positional isomer
Non‑food fragrance or industrial studies
Non‑FEMA regulatory status (FEMA N/A)
Documentation and handling review outside food scope
Thermal‑processing investigation
Reported boiling point ~171–173 °C (Δ ≈10 °C higher)
Volatility loss under sustained heating review
Lipid‑phase or low‑moisture flavor systems
Lower water solubility (~592 mg/L vs. isomer)
Oil‑phase partitioning and release‑kinetics review
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